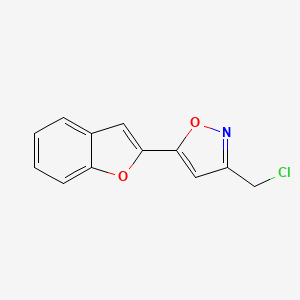

5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

Description

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)-3-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUIIJRJPZOMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Pharmacophore Analysis of Benzofuran Isoxazoles in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of distinct pharmacologically active moieties into single molecular frameworks represents a highly productive paradigm in contemporary drug discovery. This guide provides an in-depth technical exploration of benzofuran isoxazole hybrids, a class of heterocyclic compounds demonstrating significant therapeutic potential across various disease areas, including cancer and infectious diseases.[1][2][3][4] We will dissect the core molecular architecture, delineate key synthetic methodologies, and provide a comprehensive walkthrough of pharmacophore analysis as a pivotal tool for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document is intended to serve as a detailed resource, blending foundational principles with actionable protocols for researchers actively engaged in the field of medicinal chemistry.

Introduction: The Rationale for Hybrid Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with benzofuran and isoxazole rings being prominent scaffolds in a multitude of FDA-approved drugs. Benzofuran derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5][6] Similarly, the isoxazole ring is a key pharmacophore in various therapeutic agents, contributing to antibacterial, antiviral, and anti-inflammatory effects, among others.[7][8]

The hybridization of these two potent scaffolds into a single benzofuran isoxazole molecule is a deliberate strategy aimed at:

-

Synergistic Activity: Combining the pharmacophoric features of both rings to achieve enhanced biological efficacy or a novel mechanism of action.

-

Expanded Chemical Space: Creating novel molecular architectures with unique physicochemical properties, potentially overcoming limitations of the individual components.

-

Multi-Targeting Potential: Designing agents capable of interacting with multiple biological targets, which can be advantageous in complex diseases like cancer.

This guide will illuminate the pathway from the synthesis of these hybrid molecules to their detailed computational analysis, providing the necessary framework for their optimization as next-generation therapeutic agents.

Molecular Structure and Synthesis of Benzofuran Isoxazoles

Core Scaffold Analysis

The fundamental benzofuran isoxazole structure consists of a fused benzene and furan ring system (benzofuran) linked to a five-membered isoxazole ring. The linkage and substitution patterns on both the benzofuran and isoxazole rings are critical determinants of the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Common points of substitution allow for the systematic modification and optimization of the compound's properties.

Key Synthetic Strategies

The synthesis of benzofuran isoxazole derivatives typically involves multi-step reaction sequences. A prevalent and effective method is the [3+2] cycloaddition reaction. This approach involves the reaction of a 1,3-dipole with a dipolarophile. A common pathway begins with a substituted benzofuran core, which is then elaborated to include a reactive functional group that can participate in the isoxazole ring formation.

One established route involves the reaction of a β-enaminone intermediate with hydroxylamine hydrochloride.[9] The β-enaminone can be synthesized from a benzofuran methyl ketone, which serves as a versatile starting material. This cyclocondensation reaction is an efficient method for constructing the isoxazole ring onto the benzofuran scaffold.[9]

Pharmacophore Modeling and Analysis: From Structure to Function

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex chemical structure of a molecule into a simplified 3D representation of its essential interaction features.[10] A pharmacophore model identifies the specific spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable groups that are critical for binding to a specific biological target.[11]

Fundamentals of Pharmacophore Modeling

The central premise is that molecules with similar pharmacophoric features arranged in a comparable 3D geometry will exhibit similar biological activity, even if their underlying chemical scaffolds are different.[11] This principle allows pharmacophore models to be powerful tools for virtual screening, scaffold hopping, and understanding structure-activity relationships.[10][12]

Pharmacophore models can be generated through two primary approaches:

-

Ligand-Based Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of active compounds to deduce the common pharmacophoric features responsible for their activity.[11]

-

Structure-Based Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand within the active site.[10][11] This approach can be more accurate as it incorporates information about the binding pocket's shape and chemical environment.[11]

Workflow for Pharmacophore Model Generation

The process of generating and validating a pharmacophore model is a systematic workflow that ensures the final model is robust and predictive. This workflow is crucial for the reliable identification of new potential drug candidates.

Caption: Workflow for Pharmacophore Model Generation and Application.

Model Validation: Ensuring Predictive Power

A critical and indispensable step in the workflow is model validation.[11] A pharmacophore model's utility is directly proportional to its ability to distinguish active compounds from inactive ones (decoys).[11] Common validation techniques include:

-

Test Set Validation: A set of known active and inactive compounds, not used in model generation, is screened against the pharmacophore hypothesis.[13]

-

Receiver Operating Characteristic (ROC) Curve Analysis: This method plots the true positive rate against the false positive rate, providing a measure of the model's ability to discriminate between actives and inactives.[14]

-

Goodness of Hit (GH) Score: This metric combines the percentage of active compounds retrieved, the enrichment factor, and other parameters into a single score to assess the quality of the model.[14]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity.[2][15] Pharmacophore models serve as a rational guide for these studies. By identifying the key interaction points, researchers can focus on modifying specific parts of the benzofuran isoxazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.

For example, in a series of benzofuran isoxazole hybrids designed as potential anticancer agents, SAR studies might explore the effect of different substituents on the aryl portion of the isoxazole ring or at various positions on the benzofuran core.

| Compound | Substitution at R1 (Benzofuran) | Substitution at R2 (Aryl on Isoxazole) | Anticancer Activity (IC50, µM) |

| 4a | 5-Chloro | Phenyl | 15.2 |

| 4b | 5-Chloro | 4-Chlorophenyl | 8.5 |

| 4c | 5-Chloro | 4-Methoxyphenyl | 12.1 |

| 4d | 5-Chloro | 4-Nitrophenyl | 9.8 |

This is a representative table based on typical SAR studies. Actual values would be derived from experimental data.

From this hypothetical data, one could infer that an electron-withdrawing group (e.g., chlorine) at the para-position of the aryl ring enhances anticancer activity compared to an unsubstituted phenyl or an electron-donating group (e.g., methoxy). This insight, guided by the pharmacophore model, allows for the design of more potent analogues.

Applications in Drug Discovery and Development

The versatile benzofuran isoxazole scaffold has shown promise in a variety of therapeutic areas. Published research highlights their potential as:

-

Anticancer Agents: Many derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][16] The mechanism often involves the inhibition of key cellular targets like protein kinases or tubulin polymerization.[16][17]

-

Antimicrobial Agents: Studies have reported the synthesis of benzofuran isoxazole hybrids with notable activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular properties.[1][3]

-

Other Therapeutic Areas: The structural features of these compounds suggest their potential application in other areas, such as anti-inflammatory and neurodegenerative diseases, which are known to be modulated by benzofuran derivatives.[4][5]

Experimental and Computational Protocols

To ensure the practical applicability of this guide, the following are detailed, step-by-step methodologies for a representative synthesis and a computational pharmacophore modeling workflow.

Protocol: Synthesis of a 3-(1-Benzofuran-2-yl)-5-(aryl)-isoxazole Derivative

Causality: This protocol outlines a common cyclocondensation approach. The initial Claisen-Schmidt condensation creates a chalcone-like intermediate, which is a key precursor. The subsequent reaction with hydroxylamine hydrochloride in the presence of a base facilitates the nucleophilic attack and ring closure to form the thermodynamically stable isoxazole ring.

-

Step 1: Synthesis of Benzofuran Chalcone:

-

To a solution of 2-acetylbenzofuran (1 equivalent) in ethanol, add an appropriate substituted aromatic aldehyde (1.1 equivalents).

-

Cool the mixture to 0-5°C in an ice bath.

-

Add a catalytic amount of aqueous sodium hydroxide (20%) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.

-

-

Step 2: Synthesis of Benzofuran Isoxazole:

-

Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid.

-

Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, pour the mixture into ice-cold water.

-

The resulting solid is filtered, washed thoroughly with water to remove acid traces, and dried.

-

Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final benzofuran isoxazole derivative.

-

-

Step 3: Structural Characterization:

-

Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate its identity and purity.

-

Protocol: Ligand-Based Pharmacophore Modeling Workflow

Causality: This protocol describes a self-validating system for computational analysis. The generation of a model from a training set of known active compounds is the first step. The crucial validation phase, using a separate test set containing both actives and decoys, ensures that the model is not overfitted and has genuine predictive capability for identifying new, structurally diverse active molecules.

-

Step 1: Dataset Preparation:

-

Compile a training set of at least 5-10 structurally diverse benzofuran isoxazole derivatives with known high activity against the target of interest.

-

Create a test set containing a different set of active compounds and a larger number of "decoy" molecules (compounds assumed to be inactive).

-

-

Step 2: Generation of 3D Conformations:

-

Using computational chemistry software (e.g., Schrödinger Maestro, MOE), generate a diverse ensemble of low-energy 3D conformations for each molecule in the training set. This is critical as the bioactive conformation is often not the global minimum energy state.

-

-

Step 3: Pharmacophore Hypothesis Generation:

-

Utilize a pharmacophore generation algorithm (e.g., PHASE, Catalyst). The software will align the conformations of the active compounds and identify common chemical features (HBA, HBD, H, AR, etc.) that are spatially conserved.

-

The algorithm will generate a series of pharmacophore hypotheses, each ranked by a score that reflects how well it maps the features of the active training set molecules.

-

-

Step 4: Model Validation:

-

Screen the test set (actives and decoys) against the top-ranked pharmacophore hypotheses.

-

For each hypothesis, calculate key validation metrics:

-

Enrichment Factor (EF): The ratio of the percentage of actives found in a small fraction of the screened database to the percentage of actives expected by random selection.

-

Goodness of Hit (GH) Score: A score between 0 and 1, where a higher value indicates a better model that prioritizes actives over decoys.

-

ROC Curve: Plot the true positive rate vs. the false positive rate. The area under the curve (AUC) is a measure of the model's predictive accuracy.

-

-

-

Step 5: Model Selection and Application:

-

Select the validated pharmacophore model with the best statistical metrics. This model can now be confidently used as a 3D query to screen large virtual compound libraries (e.g., ZINC, Enamine) to identify novel hit compounds for experimental testing.[14]

-

Conclusion and Future Perspectives

Benzofuran isoxazole hybrids represent a fertile ground for the discovery of novel therapeutic agents. Their modular synthesis allows for extensive chemical exploration, while advanced computational tools like pharmacophore modeling provide a rational framework for navigating this vast chemical space. The synergy between synthetic chemistry and in silico design is paramount for accelerating the development of these promising scaffolds. Future work will likely focus on optimizing their pharmacokinetic profiles (ADME/Tox properties) and exploring their potential in emerging therapeutic areas, further solidifying the importance of this versatile heterocyclic class in the future of medicine.

References

-

ResearchGate. (n.d.). Computational workflow for pharmacophore modeling. Retrieved February 14, 2026, from [Link]

-

Di Marino, D., et al. (2024). PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes. Journal of Chemical Information and Modeling. Retrieved February 14, 2026, from [Link]

-

Wiedmer, T., et al. (2023). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling, 63(1), 169-180. Retrieved February 14, 2026, from [Link]

-

Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. Retrieved February 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Pharmacophore Models in Drug Design. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted)isoxazole. Retrieved February 14, 2026, from [Link]

-

Rajasekhar, K. K., et al. (2024). Benzofuran Isoxazole Hybrids. Asian Journal of Chemistry, 36(1). Retrieved February 14, 2026, from [Link]

-

Wiedmer, T., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Retrieved February 14, 2026, from [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved February 14, 2026, from [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1955–1965. Retrieved February 14, 2026, from [Link]

-

Posinasetty, B., et al. (2023). Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies. Asian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? Retrieved February 14, 2026, from [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved February 14, 2026, from [Link]

-

Rahman, M. M., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences, 23(20), 12268. Retrieved February 14, 2026, from [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved February 14, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved February 14, 2026, from [Link]

-

Miao, Y., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(36), 22187-22201. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved February 14, 2026, from [Link]

-

Ando, M., et al. (2025). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical & Pharmaceutical Bulletin, 73(1), 25-38. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Antibactericidal activity of the synthesized benzofuran based isoxazole analogues 8a-8p. Retrieved February 14, 2026, from [Link]

-

Sahoo, H., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10, pp. 1-49). Bentham. Retrieved February 14, 2026, from [Link]

-

Khan, I., et al. (2023). In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Molecules, 28(11), 4492. Retrieved February 14, 2026, from [Link]

-

Sharma, R., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of the Iranian Chemical Society, 20(12), 3051-3069. Retrieved February 14, 2026, from [Link]

-

Sharma, R., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of the Iranian Chemical Society. Retrieved February 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, plausible synthetic pathways, and the broader context of its potential applications in drug discovery, drawing upon the known biological activities of the benzofuran and isoxazole scaffolds.

Core Chemical Identity

Below is a table summarizing the key chemical identifiers for the parent alcohol and the target chloromethyl derivative.

| Identifier | [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol | 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole (Predicted) |

| CAS Number | 5776-96-5[1] | Not Assigned |

| Molecular Formula | C12H9NO3[1] | C12H8ClNO2 |

| IUPAC Name | [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol[1] | 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole |

| Canonical SMILES | OCC1=NOC(C2=CC3=CC=CC=C3O2)=C1[1] | ClCC1=NOC(C2=CC3=CC=CC=C3O2)=C1 |

| InChI Key | JSULBSNOBUKNND-UHFFFAOYSA-N[1] | (Predicted) |

Synthesis and Mechanistic Considerations

The synthesis of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole would logically proceed through the chlorination of its corresponding alcohol precursor, [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol. The synthesis of this precursor and its subsequent conversion to the target compound are outlined below.

Synthesis of the Precursor: [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol

The formation of the isoxazole ring is a cornerstone of this synthesis. A common and effective method for constructing 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the cyclocondensation of a β-diketone with hydroxylamine[2][3]. In the context of benzofuran-containing isoxazoles, the synthesis often starts from a benzofuran chalcone which reacts with hydroxylamine hydrochloride[4][5].

A plausible synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole.

Experimental Protocol: Conversion of Alcohol to Chloride

The conversion of the primary alcohol in [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol to the corresponding chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Step-by-Step Methodology:

-

Dissolution: Dissolve [5-(1-benzofuran-2-yl)isoxazol-3-yl]methanol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to exclude moisture.

-

Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise. A small amount of a tertiary amine base like pyridine may be added to neutralize the HCl gas produced during the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-water.

-

Extraction: Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. The use of an anhydrous solvent and an inert atmosphere is crucial to prevent this and to ensure the desired chlorination reaction proceeds efficiently.

-

Aprotic Solvent: Aprotic solvents are used as they do not have acidic protons that can react with the thionyl chloride.

-

Controlled Addition and Cooling: The reaction between an alcohol and thionyl chloride is exothermic. Slow, cooled addition of the reagent prevents a runaway reaction and minimizes the formation of side products.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring the conversion is complete in a reasonable timeframe.

-

Aqueous Work-up: The aqueous work-up is essential to remove any remaining thionyl chloride, HCl, and other water-soluble impurities. The sodium bicarbonate wash neutralizes any residual acid.

Potential Applications in Drug Discovery

The isoxazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[6][7][8][9]. The benzofuran moiety is also a well-known pharmacophore present in many natural products and synthetic drugs with diverse therapeutic applications[10][11]. The combination of these two heterocyclic systems in 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole suggests a high potential for biological activity.

Anticancer Potential

Isoxazole derivatives have been investigated as anticancer agents with various mechanisms of action, including the induction of apoptosis, inhibition of aromatase, and disruption of tubulin polymerization[12]. The presence of the benzofuran ring may further enhance this potential, as benzofuran-containing compounds have also demonstrated significant cytotoxic effects against various cancer cell lines[4].

Anti-inflammatory and Analgesic Properties

Both isoxazole and benzofuran derivatives have been reported to possess anti-inflammatory and analgesic properties[8][10]. These activities are often attributed to their ability to modulate inflammatory pathways.

Antimicrobial Activity

The isoxazole nucleus is a key component of several antimicrobial agents[7]. The combination with the benzofuran scaffold, which also has known antimicrobial properties, makes this class of compounds promising for the development of new antibacterial and antifungal agents.

The following diagram illustrates the potential therapeutic applications stemming from the core molecular structure:

Caption: Potential therapeutic applications of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole.

Conclusion

5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole represents a promising scaffold for the development of novel therapeutic agents. While a dedicated CAS number is yet to be assigned, its synthesis is readily achievable through established chemical transformations. The combination of the biologically active isoxazole and benzofuran ring systems provides a strong rationale for its exploration in various drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- Bhalgat, C. M., Patil, S. L., Chitale, S. K., Randive, K., Patil, K. G., & Patil, S. (2011). Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5-(Substituted Aryl) Isoxazole. Research Journal of Pharmacy and Technology, 4(2), 247-251.

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted)isoxazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Retrieved from [Link]

- Chalyk, B., Hrebeniuk, K., Fil, Y., Gavrilenko, K., Rozhenko, A., Vashchenko, B., ... & Grygorenko, O. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry, 84(24), 15877-15899.

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. Retrieved from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

-

Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017, November 13). Frontiers. Retrieved from [Link]

-

Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. (n.d.). PubMed Central. Retrieved from [Link]

-

Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. (2013, October 27). ScienceDirect. Retrieved from [Link]

-

Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Chloromethyl Isoxazole Intermediates

The following technical guide is structured to address the thermodynamic and process safety intricacies of chloromethyl isoxazole intermediates. It moves beyond standard safety data sheets (SDS) to explore the mechanistic origins of instability and provides actionable protocols for scale-up.

Executive Summary: The "Trojan Horse" of Heterocycles

In medicinal chemistry, chloromethyl isoxazoles (e.g., 3-chloromethyl-5-methylisoxazole) are prized "warheads" for installing the isoxazole pharmacophore via nucleophilic substitution. However, they present a deceptive thermodynamic profile. While kinetically stable at ambient temperatures, these intermediates possess a latent high-energy density derived from the ring strain and the weak N-O bond.

This guide details the thermodynamic boundaries of these intermediates, focusing on the competition between desired alkylation chemistry and undesired thermal decomposition (ring cleavage).

The Thermodynamic Landscape

To understand the stability of chloromethyl isoxazoles, one must analyze the molecule as two distinct reactive centers: the electrophilic tail (chloromethyl) and the energetic core (isoxazole ring).

Bond Dissociation & Ring Strain

The isoxazole ring is an aromatic system, but it is the least stable among the 1,2-azoles due to the weak Nitrogen-Oxygen (N-O) single bond.

-

N-O Bond Dissociation Energy (BDE): Approximately 53–58 kcal/mol (220–240 kJ/mol). This is significantly lower than a C-C or C-N bond.

-

Substituent Effect: The chloromethyl group is an Electron Withdrawing Group (EWG) via induction (

). This withdrawal decreases electron density in the ring, slightly weakening the N-O bond further and lowering the onset temperature of decomposition (

The Decomposition "Kill Zone"

Thermal analysis (DSC/ARC) of these intermediates typically reveals a two-stage decomposition profile:

-

Stage 1 (160°C – 210°C): Homolytic cleavage of the N-O bond. This is the critical safety limit.

-

Stage 2 (>250°C): Fragmentation of the resulting radical/nitrile species, often accompanied by significant gas evolution (

,

Quantitative Benchmark:

| Parameter | Typical Value | Implication |

|---|

|

Mechanistic Decomposition Pathways

The thermal failure of chloromethyl isoxazoles is not random; it follows a specific rearrangement pathway known as the monocyclic rearrangement or cleavage to nitriles.

Pathway A: The Nitrile Collapse (Thermal)

Under high thermal stress, the N-O bond ruptures to form a diradical or zwitterionic intermediate. This rapidly rearranges to form a

Pathway B: Self-Alkylation (Chemical)

The chloromethyl group is a potent electrophile. If the reaction mixture contains nucleophilic impurities (water, unreacted oxime) or if the concentration is too high, intermolecular alkylation can occur, generating HCl. The generated acid can catalyze the ring cleavage (Pathway A), creating a synergistic runaway scenario.

Visualization: Decomposition Topology

The following diagram illustrates the bifurcation between stable reactivity and thermal failure.

Caption: Figure 1. Kinetic competition between desired substitution (Green) and thermal/chemical decomposition pathways (Red/Grey).

Experimental Assessment Protocols

Trustworthiness in process safety comes from self-validating data. Do not rely on literature values alone; batch-to-batch impurity profiles (e.g., residual metals) can drastically lower stability.

Protocol: Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the "Point of No Return" (

-

Sample Prep: Weigh 2–4 mg of the chloromethyl isoxazole intermediate into a high-pressure gold-plated crucible (resist HCl corrosion).

-

Standard Run: Ramp from 25°C to 400°C at 5°C/min under

. -

Data Analysis:

-

Identify

(deviation from baseline >0.1 W/g). -

Integrate peak to find

(J/g). -

Rule of Thumb: If

J/g, the material has explosive propagation potential.

-

Protocol: Isothermal Stability Test (IST)

Objective: Validate stability at maximum process temperature (

-

Setup: Heat sample to

in a DSC or TGA. -

Duration: Hold for 24 hours (or 2x max reaction time).

-

Pass Criteria: <1% mass loss (TGA) or <5% degradation (HPLC) after the hold period.

Synthesis & Handling Strategy

To mitigate the risks identified above, the following decision framework should be applied during scale-up.

The "100-Degree Rule"

Empirical data suggests that most chloromethyl isoxazoles are kinetically stable below 100°C. However, the presence of transition metals (Cu, Fe) from precursor steps (e.g., Click chemistry) can catalyze N-O cleavage at temperatures as low as 60°C.

-

Requirement: All crude streams must be treated with metal scavengers (e.g., QuadraSil) before thermal processing (distillation/crystallization).

Process Safety Decision Tree

Use this logic flow to determine the safe operating window.

Caption: Figure 2. Go/No-Go decision logic for scaling up isoxazole intermediates based on thermal data.

References

-

Wakefield, B. J. (2013). The Chemistry of Isoxazoles. Science of Synthesis.

-

Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products." Current Opinion in Drug Discovery & Development.

-

Cardillo, P. (1988).[1] "Thermal decomposition of 3-amino-5-methyl isoxazole." Journal of Loss Prevention in the Process Industries.

-

Fisher Scientific. (2025). Safety Data Sheet: 3-(Chloromethyl)-5-methylisoxazole.

-

Chalyk, B., et al. (2017). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 3-(Chloromethyl)isoxazole Precursors

Abstract & Introduction

3-(Chloromethyl)isoxazole (3-CMI) and its derivatives are critical electrophilic building blocks in medicinal chemistry. The isoxazole ring serves as a robust bioisostere for carboxylic acids and esters, offering improved metabolic stability and pharmacokinetic profiles. Furthermore, the isoxazole core can be reductively cleaved to access 1,3-amino alcohols, making 3-CMI a "masked" synthon for complex aliphatic scaffolds.

This guide details the protocols for functionalizing 3-CMI via nucleophilic substitution (

Mechanistic Principles

The reaction proceeds via a classical

-

Electronic Activation: The isoxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms. This exerts an inductive effect (-I) on the C-3 position, pulling electron density away from the chloromethyl group. This lowers the energy of the C-Cl

antibonding orbital, making it highly susceptible to nucleophilic attack. -

Sterics: As a primary alkyl halide, the chloromethyl group poses minimal steric hindrance, facilitating the approach of nucleophiles.

-

Leaving Group: Chloride is a moderate leaving group. For sluggish nucleophiles, in situ conversion to iodide (Finkelstein conditions) is recommended (see Protocol C).

Visualization: Reaction Pathway

The following diagram illustrates the transition state and electronic flow during the substitution.

Figure 1: Reaction pathway for the

Critical Parameters & Optimization

Success depends on balancing nucleophilicity against basicity to avoid side reactions.

| Parameter | Recommendation | Rationale |

| Solvent | DMF, DMSO, MeCN | Polar aprotic solvents solvate cations (e.g., |

| Base | Carbonates are generally sufficient. | |

| Temperature | RT to 60°C | Higher temps increase rate but risk hydrolysis (if wet) or polymerization. |

| Stoichiometry | 1.1 - 1.5 eq. Nucleophile | Slight excess ensures complete consumption of the electrophile. |

Experimental Protocols

Protocol A: N-Alkylation (Amines & N-Heterocycles)

Target: Synthesis of secondary/tertiary amines or linked heterocycles.

Reagents:

-

3-(Chloromethyl)isoxazole (1.0 eq)

-

Amine Nucleophile (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (2.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.2 eq) in anhydrous MeCN (0.2 M concentration relative to amine).

-

Base Addition: Add

(2.0 eq). Stir at Room Temperature (RT) for 10 minutes to ensure suspension. -

Electrophile Addition: Add 3-(chloromethyl)isoxazole (1.0 eq) dropwise. Note: If the amine is volatile, cool to 0°C during addition.

-

Reaction: Heat to 50°C and monitor by TLC/LC-MS. Reaction is typically complete in 2–4 hours.

-

Workup:

-

Filter off inorganic solids.

-

Concentrate the filtrate.

-

Partition between EtOAc and water. Wash organic layer with brine.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: O-Alkylation (Williamson Ether Synthesis)

Target: Synthesis of isoxazole-aryl ethers.

Reagents:

-

3-(Chloromethyl)isoxazole (1.0 eq)

-

Phenol derivative (1.1 eq)

-

Base:

(1.5 eq) -

Solvent: DMF (anhydrous)

Procedure:

-

Deprotonation: Dissolve phenol (1.1 eq) in DMF. Add

(1.5 eq) and stir at RT for 15 minutes. The mixture may change color as the phenoxide forms. -

Coupling: Add 3-(chloromethyl)isoxazole (1.0 eq) in one portion.

-

Reaction: Stir at 60°C for 3–6 hours.

-

Workup: Dilute with water (5x reaction volume) and extract with

or EtOAc. Crucial: DMF retains in organics; wash 3x with water or LiCl solution. -

Purification: Recrystallization or chromatography.

Protocol C: Finkelstein-Assisted Substitution

Target: For weak nucleophiles or sterically hindered amines.

Concept: In situ conversion of the alkyl chloride to a more reactive alkyl iodide using catalytic or stoichiometric Sodium Iodide (NaI).

Procedure:

-

Dissolve nucleophile and base in Acetone or MeCN.

-

Add NaI (0.2 – 1.0 eq) .

-

Add 3-(chloromethyl)isoxazole.[4]

-

The reaction will precipitate NaCl (if in acetone), driving the equilibrium forward.

-

Proceed with standard heating and workup.

Decision Tree for Method Selection

Use the following workflow to select the optimal protocol for your specific nucleophile.

Figure 2: Method selection guide based on nucleophile classification.

Safety & Handling

-

Vesicant Warning: 3-(chloromethyl)isoxazole is a potent alkylating agent. It is a skin and eye irritant and a potential sensitizer.[5]

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

-

Neutralization: Quench excess alkyl halide with an aqueous solution of amine (e.g., ammonia or Tris buffer) before disposal to destroy active electrophiles.

References

-

Safety Data Sheet: 3-(Chloromethyl)isoxazole. Fisher Scientific. Retrieved from

-

Williamson Ether Synthesis Mechanism. Chemistry Steps. Retrieved from

-

Finkelstein Reaction: Halide Exchange. Organic Chemistry Portal.[2][3] Retrieved from

-

Nucleophilic Substitution Reactions of Isoxazoles. ResearchGate. Retrieved from

-

Synthesis of Functional Isoxazole Derivatives. MDPI Molecules. Retrieved from

Sources

Using 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole as a scaffold in medicinal chemistry

Application Notes & Protocols

Topic: 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole: A Versatile Scaffold for Medicinal Chemistry

Abstract

The convergence of privileged heterocyclic scaffolds into single molecular architectures represents a powerful strategy in modern drug discovery. This guide details the synthesis, derivatization, and biological evaluation of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole, a novel scaffold that marries the potent biological activities of benzofuran and isoxazole moieties. The inherent reactivity of the 3-(chloromethyl) group provides a versatile chemical handle for the development of diverse compound libraries. We present detailed, field-tested protocols for the multi-step synthesis of the core scaffold, strategies for library generation via nucleophilic substitution, and robust in vitro assays for screening anticancer and antimicrobial activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of new therapeutic agents.

Introduction: The Rationale for a Benzofuran-Isoxazole Hybrid Scaffold

Benzofuran is a prominent heterocyclic core found in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3] Its planar structure and ability to engage in various biological interactions make it a cornerstone in medicinal chemistry.[4] Similarly, the isoxazole ring is a five-membered heterocycle recognized for its diverse biological profile, contributing to antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects in various derivatives.[5][6][7] The isoxazole moiety is a key component in several approved drugs, underscoring its therapeutic relevance.[8]

The strategic fusion of these two pharmacophores into a single molecule, 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole, creates a novel chemical entity with significant potential. The rationale is based on the principle of molecular hybridization, which can lead to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles compared to the individual components.[9][10] The critical design element of this scaffold is the 3-(chloromethyl) substituent on the isoxazole ring. This group acts as a potent electrophile, enabling facile and efficient derivatization through nucleophilic substitution reactions, thereby providing a gateway to extensive structure-activity relationship (SAR) studies.[11]

This guide provides a comprehensive framework for harnessing the potential of this scaffold, from its synthesis to its biological application.

Synthesis of the Core Scaffold: 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

The synthesis of the target scaffold is a multi-step process that requires careful execution. The overall strategy involves the initial construction of a key intermediate, 2-ethynyl-1-benzofuran, followed by a regioselective 1,3-dipolar cycloaddition to form the desired 3,5-disubstituted isoxazole ring.

Synthetic Workflow Overview

The synthetic pathway is designed for efficiency and scalability, utilizing well-established and high-yielding chemical transformations.

Caption: Workflow for the synthesis of the core scaffold.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Ethynyl-1-benzofuran

This intermediate is synthesized from commercially available 2-iodophenol via a Sonogashira coupling followed by a one-pot desilylation and cyclization.

Protocol 2.2.1: Synthesis of 2-((Trimethylsilyl)ethynyl)phenol via Sonogashira Coupling

-

Rationale: The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[12][13] Using trimethylsilylacetylene protects the terminal alkyne proton, preventing self-coupling and ensuring high yields.

-

Materials:

-

2-Iodophenol

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dry, argon-purged round-bottom flask, add 2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)phenol.

-

Protocol 2.2.2: Synthesis of 2-Ethynyl-1-benzofuran

-

Rationale: The trimethylsilyl (TMS) protecting group is readily cleaved under basic conditions. The subsequent intramolecular cyclization of the resulting phenoxide onto the alkyne is a classic and efficient method for benzofuran synthesis.[9]

-

Materials:

-

2-((Trimethylsilyl)ethynyl)phenol

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)phenol (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-3 hours, monitoring the desilylation by TLC.

-

Upon completion, add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude 2-ethynyl-1-benzofuran is often of sufficient purity for the next step, or it can be further purified by column chromatography if necessary.

-

Part 2: Synthesis of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

-

Rationale: The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the most effective and regioselective method for constructing the isoxazole ring.[1][14] The nitrile oxide is highly reactive and is therefore generated in situ from a stable precursor, such as an aldoxime, by oxidation.[5][6] This reaction typically yields the 3,5-disubstituted isoxazole with high regioselectivity.

-

Materials:

-

2-Ethynyl-1-benzofuran

-

Chloroacetaldoxime

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

-

Procedure:

-

Dissolve 2-ethynyl-1-benzofuran (1.0 eq) and chloroacetaldoxime (1.1 eq) in chloroform in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N-chlorosuccinimide (1.1 eq) in chloroform dropwise to the reaction mixture.

-

Add triethylamine (1.2 eq) dropwise. The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the target compound, 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole.

-

Derivatization of the Scaffold for Library Development

The 3-(chloromethyl) group is a key functional handle that allows for the straightforward synthesis of a diverse library of analogs via nucleophilic substitution (Sₙ2) reactions.

Derivatization Strategy

Caption: General derivatization strategy via nucleophilic substitution.

General Protocol for Nucleophilic Substitution

-

Rationale: This general protocol can be adapted for a wide range of O-, N-, and S-centered nucleophiles. The choice of base and solvent is critical for reaction success. A non-nucleophilic base is used to deprotonate the nucleophile without competing in the substitution reaction.

-

Materials:

-

5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

-

Nucleophile (e.g., a secondary amine, thiol, or phenol) (1.1-1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Diisopropylethylamine) (1.5-2.0 eq)

-

Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

-

-

Procedure:

-

To a solution of the nucleophile (1.1 eq) in the chosen solvent, add the base (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to generate the nucleophilic species.

-

Add a solution of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole (1.0 eq) in the same solvent.

-

Heat the reaction mixture as required (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography or preparative HPLC.

-

Protocols for Biological Evaluation

Based on the established activities of the parent scaffolds, the synthesized library should be screened for anticancer and antimicrobial properties. A tiered screening approach is recommended.

Biological Screening Cascade

Caption: Tiered cascade for biological screening and hit identification.

Protocol 4.2.1: In Vitro Anticancer Cytotoxicity (MTT Assay)

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for primary screening of cytotoxic compounds.[15][16]

-

Materials:

-

Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates, sterile

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37 °C, 5% CO₂) to allow attachment.

-

Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. For active compounds, perform a dose-response experiment to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol 4.3.1: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

-

Rationale: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17][18][19] This method is quantitative, reproducible, and suitable for screening.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO (e.g., 1 mg/mL stock)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

96-well microtiter plates, sterile

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) receive only broth.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. Well 12 receives no inoculum. The final volume in each well is 200 µL.

-

Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 30 °C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

-

Data Presentation and Interpretation

Quantitative data from screening should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Hypothetical Biological Screening Data for Scaffold Derivatives

| Compound ID | R-Group (from Nucleophile) | Anticancer IC₅₀ (µM) [HCT-116] | Antimicrobial MIC (µg/mL) [S. aureus] |

| Scaffold | -Cl | > 50 | > 64 |

| BF-ISOX-01 | -N(CH₃)₂ | 12.5 | 32 |

| BF-ISOX-02 | -S-C₆H₅ | 8.2 | 8 |

| BF-ISOX-03 | -O-C₆H₄-F | 25.1 | 16 |

| BF-ISOX-04 | -N₃ | > 50 | > 64 |

| Doxorubicin | N/A | 0.8 | N/A |

| Ciprofloxacin | N/A | N/A | 0.5 |

-

Interpretation: From this hypothetical data, one might infer that substitution at the chloromethyl position is crucial for activity. Thioether derivatives (BF-ISOX-02) appear more potent than amine or ether derivatives in both assays. The azide derivative is inactive, but it serves as a precursor for further modification via click chemistry. Such initial findings guide the next cycle of synthesis and optimization.

Conclusion

The 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole scaffold is a highly promising platform for the discovery of novel therapeutic agents. Its rational design combines two biologically relevant heterocycles, and the strategically placed chloromethyl group provides an accessible point for chemical diversification. The detailed protocols provided herein offer a complete workflow—from synthesis and library generation to biological screening—enabling researchers to efficiently explore the chemical space around this scaffold and identify new lead compounds for further development.

References

-

Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

-

Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. [Link]

-

Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. MDPI. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. RJPT. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Der Pharma Chemica. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

-

Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. Royal Society of Chemistry. [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. [Link]

-

1,3‐Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

-

1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. [Link]

-

Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Wiley Online Library. [Link]

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

Sources

- 1. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ijpca.org [ijpca.org]

- 9. Benzofuran synthesis [organic-chemistry.org]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemtube3d.com [chemtube3d.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 19. emerypharma.com [emerypharma.com]

Troubleshooting & Optimization

Minimizing side reactions during nucleophilic attack on chloromethyl isoxazoles

Current Status: Operational

Topic: Minimizing Side Reactions in

Core Directive & Executive Summary

The Challenge:

Chloromethyl isoxazoles are potent electrophiles used to graft the isoxazole pharmacophore onto amines, thiols, and phenols. However, the isoxazole ring is latently unstable to base. The N-O bond is weak (

The Solution:

To maximize yield and minimize "black tar" degradation, you must decouple nucleophilicity from basicity. The standard

Key Technical Recommendation: Adopt Finkelstein-Assisted Substitution conditions. By converting the alkyl chloride to a transient alkyl iodide in situ, you increase the reaction rate by orders of magnitude, allowing for milder bases and lower temperatures that preserve ring integrity.

Diagnostic: The Stability Spectrum

Before starting, identify your substrate's risk profile. The position of the chloromethyl group dictates the electronic environment and susceptibility to side reactions.

| Substrate Type | Reactivity | Stability Risk | Primary Failure Mode |

| 5-Chloromethyl | High (Inductive pull from O) | High | Base attack at C-4 leads to ring fragmentation (Nitrile formation). |

| 3-Chloromethyl | Moderate | Moderate | Competitive elimination or polymerization. |

| 4-Chloromethyl | Low (Steric/Electronic) | High | Requires forcing conditions that often degrade the ring. |

Mechanism of Failure: Base-Induced Ring Opening

If your reaction turns black or yields a complex mixture, you are likely triggering the Base-Promoted Ring Cleavage pathway rather than the desired

Figure 1: The bifurcation of reactivity. Path A is desired; Path B is the irreversible destruction of the scaffold initiated by C-4 deprotonation.

Troubleshooting Matrix

Use this table to diagnose specific experimental failures.

| Symptom | Probable Cause | Technical Solution |

| Reaction turns black/tarry | Base too strong. Hydroxide ( | Switch to non-nucleophilic, weak bases like |

| Low conversion (<30%) | Poor leaving group. Chloride is a sluggish leaving group on this scaffold. | Add 0.1 - 0.5 eq. NaI (Sodium Iodide) to catalyze the reaction (Finkelstein). |

| Formation of exocyclic alkene | Elimination (E2). The base is deprotonating the methylene group. | Use a sterically hindered amine (DIPEA) or inorganic carbonate. Lower the temperature. |

| Starting material consumed, no product | Ring cleavage. The isoxazole converted to a nitrile or acyclic oxime. | Check NMR for loss of the characteristic isoxazole C-4 proton singlet ( |

| Precipitate forms immediately | N-Alkylation of Isoxazole. The ring nitrogen is nucleophilic enough to self-condense. | Ensure your external nucleophile is in excess (1.2 - 1.5 eq) and added before the base. |

Strategic Protocols

Protocol A: The "Gold Standard" (Finkelstein-Assisted Amination)

Best for: Primary/Secondary Amines, Anilines.

Rationale: This protocol uses Acetone or Acetonitrile (MeCN). These solvents are polar enough to support the transition state but less likely than DMF/DMSO to promote thermal decomposition at high temperatures. NaI converts the unreactive alkyl chloride to a reactive alkyl iodide in situ.

-

Preparation: Dissolve 1.0 eq of Chloromethyl Isoxazole in anhydrous MeCN (0.2 M concentration).

-

Activation: Add 0.2 eq NaI (Sodium Iodide). Stir for 15 min at RT. Solution may turn slightly yellow.

-

Nucleophile Addition: Add 1.2 eq of the Amine .

-

Base Addition: Add 1.5 - 2.0 eq of

(finely ground) or DIPEA . -

Reaction: Stir at 40–50 °C . Avoid reflux if possible.

-

Monitor: TLC/LCMS every 2 hours.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine.

-

Note: If the product is water-soluble, evaporate MeCN directly and load onto silica.

-

Protocol B: Thiol/Phenol Alkylation

Best for: Thiophenols, Alkyl Thiols, Phenols.

Rationale: Thiols are acidic (

-

Solvent: Use Acetone (0.1 M).

-

Base: Use

(1.1 eq). Cesium (soft cation) pairs well with soft nucleophiles (S). -

Temperature: Keep at 0 °C to RT . Do not heat.

-

Procedure: Pre-stir Thiol + Base for 10 min, then add the Chloromethyl Isoxazole dropwise.

Decision Logic for Optimization

Follow this workflow to select the correct conditions for your specific substrate.

Figure 2: Optimization Decision Tree. Selects conditions based on nucleophile sterics and acidity.

Frequently Asked Questions (FAQs)

Q: Can I use NaH (Sodium Hydride) to deprotonate my nucleophile first?

A: NO. NaH is a hard, strong base. It will almost certainly deprotonate the C-4 position of the isoxazole ring (if unsubstituted) or the benzylic position, leading to immediate ring fragmentation or polymerization. Stick to carbonate bases (

Q: Why is 5-chloromethyl isoxazole decomposing faster than the 3-isomer? A: The 5-position is electronically linked to the ring oxygen. This makes the C-5 position more electron-deficient. Consequently, the protons on the chloromethyl group and the adjacent ring carbon (C-4) are more acidic, making the molecule more susceptible to base attack.

Q: Can I use DMF or DMSO as solvents?

A: You can, but proceed with caution. While they accelerate

Q: My reaction works but the yield is 40%. Where is the rest? A: It is likely lost to volatility or water solubility during workup. Isoxazole amines are often polar.

-

Fix: Do not wash with water. Filter off the inorganic salts (

/KCl), concentrate the organic solvent, and load the crude residue directly onto a silica column.

References

- Katritzky, A. R.; et al. "Heterocyclic Chemistry: Isoxazoles." Comprehensive Heterocyclic Chemistry II, 1996. (Foundational text on isoxazole ring stability and base sensitivity).

-

Perez, M. A.; et al. "Ring opening of isoxazoles with bases." Journal of Organic Chemistry, 2005 . (Details the mechanism of C-3/C-4 deprotonation leading to nitriles).

-

De Sarlo, F.; et al. "Isoxazole reactivity: Nucleophilic substitution vs Ring Opening." Tetrahedron, 1998 .

- Wakefield, B. J. "The Chemistry of Isoxazoles." Science of Synthesis, 2010.

-

Leflunomide Metabolism Studies. (Demonstrates the biological and chemical relevance of isoxazole ring opening under physiological/basic conditions). Drug Metabolism and Disposition, 1999 .

Storage conditions to prevent degradation of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

Case ID: STABILITY-GUIDE-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: Immediate Storage Directives

If you have just received a shipment of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole , implement these conditions immediately to prevent rapid degradation.

| Parameter | Critical Specification | Reason for Strictness |

| Temperature | -20°C (± 5°C) | Retards spontaneous hydrolysis of the chloromethyl group. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | The compound is hygroscopic . Moisture triggers HCl release. |

| Light Exposure | Dark / Amber Vials | The benzofuran moiety is a chromophore susceptible to UV-induced photo-oxidation. |

| Container | Teflon-lined Septum Vials | Prevents leaching of plasticizers; ensures airtight seal against humidity. |

Technical Deep Dive: Degradation Mechanisms

To troubleshoot issues effectively, you must understand why this molecule fails. This compound contains two distinct structural vulnerabilities: the chloromethyl electrophile and the benzofuran chromophore .

A. The Primary Failure Mode: Hydrolysis & Autocatalysis

The chloromethyl group at the 3-position of the isoxazole ring behaves similarly to a benzylic halide. It is a potent electrophile. Upon exposure to atmospheric moisture, it undergoes nucleophilic substitution (

The Cascade Effect:

-

Water attacks the methylene carbon.

-

The chloride leaves, forming the alcohol derivative (hydroxymethyl).

-

Critical Danger: This reaction releases Hydrochloric Acid (HCl) .

-

The generated HCl creates a localized acidic environment, which can protonate the isoxazole or benzofuran nitrogen/oxygen, accelerating further decomposition and causing the material to turn "sticky" or dark.

B. Secondary Failure Mode: Photo-Oxidation

Benzofuran derivatives are known fluorophores/chromophores. Prolonged exposure to ambient laboratory light (UV/Blue spectrum) can excite the benzofuran

Visualization of Degradation Pathways

The following diagram illustrates the chemical causality of storage failure.

Figure 1: Mechanistic pathways showing hydrolysis (triggered by moisture) and photo-oxidation (triggered by light). Note the autocatalytic feedback loop caused by HCl generation.

Standard Operating Procedures (SOPs)

Protocol A: Thawing & Handling

Failure to follow this often results in condensation inside the vial, ruining the sample within minutes.

-

Equilibration: Remove the vial from the -20°C freezer. Place it in a desiccator at room temperature.

-

Wait Time: Allow 45–60 minutes for the vial to reach ambient temperature.

-

Why? Opening a cold vial condenses atmospheric water vapor directly onto the solid.

-

-

Opening: Open the vial only inside a fume hood or, preferably, a glove box.

-

Aliquot: If you do not plan to use the whole amount, weigh out the required mass rapidly and purge the original vial with Argon immediately before resealing.

Protocol B: Solution Storage

Researchers often ask if they can store stock solutions. This is risky.

-

Recommended Solvent: Anhydrous DMSO or Acetonitrile (Molecular Sieve treated).

-

Avoid: Alcohols (Methanol/Ethanol) – The chloromethyl group will react with the solvent (solvolysis) to form ethers.

-

Shelf Life:

-

Solid: 1–2 years (at -20°C).

-

Solution: <24 hours recommended. If necessary, store at -80°C for max 1 week.

-

Troubleshooting & FAQs

Diagnostic Workflow

Use this logic tree to diagnose the state of your compound.

Figure 2: Rapid diagnostic decision tree for evaluating compound integrity based on physical observations.

Frequently Asked Questions

Q1: The compound has turned a light yellow. Is it still usable?

A: Likely, yes, but with caution. Benzofurans are sensitive to photo-oxidation [1]. Slight yellowing often indicates trace surface oxidation (<1-2%) which may not affect robust synthetic reactions. However, for sensitive biological assays (

Q2: Can I use Methanol to dissolve it for my stock solution? A: Absolutely not. The chloromethyl group is an alkyl halide. In methanol, it will undergo solvolysis (nucleophilic substitution) to form the methyl ether analog, changing the chemical structure entirely [2]. Use DMSO or DMF.

Q3: I smell a sharp, acidic odor when I open the vial. A: This indicates significant hydrolysis. The "sharp" smell is Hydrogen Chloride (HCl) gas releasing from the degradation of the chloromethyl group. The compound has likely degraded significantly. Do not use.

Q4: Why did the solubility change after 3 months? A: If the compound polymerized (due to HCl catalysis) or hydrolyzed to the alcohol (which has different polarity), solubility will shift. The hydroxymethyl derivative is more polar than the chloromethyl parent; polymerization leads to insoluble gums.

Quality Control (QC) Validation

Before committing this compound to a high-value experiment, run this quick check:

-

TLC Method: Hexane:Ethyl Acetate (3:1).

-

Expectation: The intact chloromethyl compound should have a higher

(less polar) than the hydrolysis alcohol product. -

Visualization: UV lamp (254 nm) – The benzofuran core fluoresces strongly.

-

-

LC-MS Check:

-

Look for the parent mass (M+).

-

Warning Sign: A peak at [M - 35 + 17] indicates loss of Cl and gain of OH (Hydrolysis).

-

References

-